Alfuzosin-d7

Isotopic Purity Mass Spectrometry Internal Standard

Alfuzosin-d7 is a stable isotope-labeled internal standard, specifically a heptadeuterated analog of the alpha-1 adrenergic receptor antagonist Alfuzosin. It is intended for use in quantitative mass spectrometry-based assays, such as GC-MS and LC-MS/MS, for the accurate measurement of Alfuzosin in complex biological matrices.

Molecular Formula C19H27N5O4
Molecular Weight 396.5 g/mol
Cat. No. B10829120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfuzosin-d7
Molecular FormulaC19H27N5O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
InChIInChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D
InChIKeyWNMJYKCGWZFFKR-BCIKGFBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alfuzosin-d7: Certified Deuterated Internal Standard for Alfuzosin Quantification


Alfuzosin-d7 is a stable isotope-labeled internal standard, specifically a heptadeuterated analog of the alpha-1 adrenergic receptor antagonist Alfuzosin. It is intended for use in quantitative mass spectrometry-based assays, such as GC-MS and LC-MS/MS, for the accurate measurement of Alfuzosin in complex biological matrices [1]. The deuterium labeling at seven positions (molecular formula C19H20D7N5O4) provides a distinct mass shift, minimizing matrix effects and ensuring precise quantification [2].

Why Generic Substitution Fails: The Critical Role of Alfuzosin-d7 in Analytical Precision


Substituting Alfuzosin-d7 with a non-isotopically labeled internal standard or a different deuterated analog (e.g., Alfuzosin-d3) introduces significant risk of analytical error. Non-deuterated internal standards like amlodipine or terazosin [1] lack the near-identical physicochemical properties required to co-elute and correct for matrix effects and ionization efficiency variations inherent to LC-MS/MS bioanalysis. Even among deuterated analogs, differences in isotopic enrichment and labeling position can lead to ion suppression and quantification inaccuracies, failing to meet the stringent regulatory validation criteria required for bioequivalence and pharmacokinetic studies [2].

Quantitative Differentiation: Alfuzosin-d7 vs. Analogs and Alternative Internal Standards


Isotopic Purity and Mass Shift: Alfuzosin-d7 vs. Alfuzosin-d3

Alfuzosin-d7 is supplied with a certified isotopic enrichment of ≥98 atom % D , ensuring a clear mass shift of +7 Da from unlabeled Alfuzosin. This is a quantifiable advantage over less-deuterated analogs like Alfuzosin-d3, which only provides a +3 Da shift. The higher mass shift of Alfuzosin-d7 minimizes the potential for isotopic cross-talk and interference from the natural abundance M+1, M+2, etc., isotope peaks of the unlabeled analyte, a key consideration for achieving high signal-to-noise ratios and accurate quantitation at low concentrations.

Isotopic Purity Mass Spectrometry Internal Standard

Regulatory-Grade Characterization for ANDA and Commercial QC

Unlike many research-grade analogs, Alfuzosin-d7 is manufactured and supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This data package, including a Certificate of Analysis (CoA) detailing purity (NLT 98%), mass confirmation, and identity by NMR and IR , is essential for use in Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and commercial Quality Control (QC) applications [2]. Alternative internal standards like amlodipine or terazosin are not deuterated and lack this specific regulatory-grade documentation for use as an alfuzosin IS, and even other deuterated forms may not be supplied with the same level of traceable documentation required for a regulated bioanalytical environment.

Regulatory Compliance Quality Control Method Validation

Certified Reference Standard for Impurity Profiling and Method Development

Alfuzosin-d7 serves as a certified reference standard for analytical method development and impurity profiling, a critical distinction from using an in-house synthesized or non-certified material. Its use is documented in stability-indicating HPLC and HPTLC methods for the simultaneous quantification of Alfuzosin and its official impurities [1]. Procurement of a certified Alfuzosin-d7 standard ensures traceability to pharmacopeial standards (USP/EP upon request [2]), which is not guaranteed with alternative internal standards or lower-purity deuterated compounds used solely as internal standards in routine bioanalysis.

Impurity Profiling Method Development Reference Standard

Primary Application Scenarios for Alfuzosin-d7


Bioanalytical Method Validation for ANDA Submissions

Alfuzosin-d7 is the ideal internal standard for validating LC-MS/MS methods to quantify Alfuzosin in human plasma for bioequivalence studies. Its high isotopic purity and comprehensive CoA documentation [1] ensure compliance with FDA and ICH bioanalytical method validation guidelines, directly supporting ANDA submissions for generic Alfuzosin formulations.

Commercial Quality Control of Alfuzosin Drug Product

Pharmaceutical manufacturers use Alfuzosin-d7 as a reference standard in QC labs for the routine analysis of Alfuzosin HCl in finished dosage forms. Its use in stability-indicating HPLC methods [2] ensures accurate quantification of the API and detection of degradation impurities, fulfilling USP monograph requirements.

In Vivo Pharmacokinetic and Metabolism Studies

Researchers conducting preclinical or clinical pharmacokinetic studies on Alfuzosin utilize Alfuzosin-d7 as a stable isotope-labeled internal standard to correct for variability in sample preparation and LC-MS/MS ionization efficiency [3]. This ensures the generation of robust, accurate concentration-time data essential for determining drug absorption, distribution, metabolism, and excretion (ADME).

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